molecular formula C3H8O4S.Na B213137 2-(2-Hydroxyphenyl)benzoxazole CAS No. 835-64-3

2-(2-Hydroxyphenyl)benzoxazole

Cat. No.: B213137
CAS No.: 835-64-3
M. Wt: 211.22 g/mol
InChI Key: GHGZVWOTJDLREY-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)benzoxazole is an organic compound known for its unique photophysical properties. It is a derivative of benzoxazole, featuring a hydroxy group attached to the phenyl ring. This compound is notable for its ability to undergo excited-state intramolecular proton transfer (ESIPT), which results in dual fluorescence. This property makes it a valuable fluorophore in various scientific applications .

Mechanism of Action

Target of Action

2-(2-Hydroxyphenyl)benzoxazole (HBO) is a versatile organic fluorophore . It has been used as a fluorescent probe to study the nature of binding sites in macromolecular systems . The primary targets of HBO are the upper excited states, which are involved in the dual fluorescence phenomenon . HBO derivatives have been found to bind specifically close to W214, the sole tryptophan residue in human serum albumin (HSA), in a mode similar to that of the binding of the anticoagulant drug warfarin .

Mode of Action

The interaction of HBO with its targets involves different decay pathways from the upper excited-state, including internal conversion through vibrational relaxation and conical intersection . This interaction leads to a special fluorescence phenomenon known as double fluorescence .

Biochemical Pathways

The biochemical pathways affected by HBO involve the upper excited states on double fluorescence . The dual fluorescence of HBO derivatives is achieved through the branched decays from the upper excited-state . The excited-state intramolecular proton transfer (ESIPT) process that takes place in some hydroxy derivatives reinforces the solid-state luminescence enhancement (SLE) effect .

Pharmacokinetics

The high hydrophobicity of hbo and related compounds contributes to increased cell permeability

Result of Action

The result of HBO’s action is the emission of fluorescence. The dual fluorescence phenomenon has been widely developed and applied in various fields . The complex photophysics of HBO in different media makes it suitable as a fluorescent probe . Moreover, HBO derivatives have displayed antifungal activity, similar to the standard drug voriconazole against Aspergillus niger .

Action Environment

The action of HBO is influenced by environmental factors. The nature of the solvent has a strong influence on the optical properties of HBO . Protic solvents tend to stabilize enol tautomers and induce dual emission . The structural makeup of the HBO scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Hydroxyphenyl)benzoxazole can be synthesized through several methods, primarily involving the reaction of 2-aminophenol with various reagents. One common method involves the cyclization of 2-aminophenol with aldehydes, acids, or their derivatives under acidic or basic conditions. For instance, the reaction with benzaldehyde in the presence of an acid catalyst can yield the desired benzoxazole derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as zinc chloride, and solvents like isopropanol, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Hydroxyphenyl)benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(2-Hydroxyphenyl)benzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a fluorophore in photophysical studies due to its ESIPT properties.

    Biology: Employed in bioimaging and as a fluorescent probe for detecting various biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the production of photoluminescent materials and sensors .

Comparison with Similar Compounds

2-(2-Hydroxyphenyl)benzoxazole is compared with other similar compounds such as:

  • 2-(2-Hydroxyphenyl)benzimidazole
  • 2-(2-Hydroxyphenyl)benzothiazole
  • 2-Phenylbenzoxazole

Uniqueness:

Properties

IUPAC Name

2-(1,3-benzoxazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGZVWOTJDLREY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061200
Record name Phenol, 2-(2-benzoxazolyl)-
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Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

835-64-3
Record name 2-(2-Hydroxyphenyl)benzoxazole
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Record name 2-(2-Benzoxazolyl)phenol
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Record name 2-(2-HYDROXYPHENYL)BENZOXAZOLE
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Record name Phenol, 2-(2-benzoxazolyl)-
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Record name Phenol, 2-(2-benzoxazolyl)-
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Record name 2-benzoxazol-2-ylphenol
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Record name 2-(2-BENZOXAZOLYL)PHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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